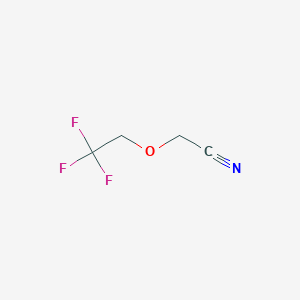

(2,2,2-Trifluoroethoxy)acetonitrile

描述

The term "(2,2,2-Trifluoroethoxy)acetonitrile" broadly encompasses phenylacetonitrile derivatives featuring a trifluoroethoxy (-OCH₂CF₃) substituent on the aromatic ring. These compounds are characterized by their nitrile (-CN) group directly attached to a benzene ring modified with fluorine-containing alkoxy groups. For example, 2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (C₁₁H₁₀F₃NO₂, MW 245.20) features a methoxy (-OCH₃) and trifluoroethoxy group at the 3- and 4-positions of the phenyl ring, respectively . Such compounds are typically synthesized via nucleophilic substitution or coupling reactions, leveraging the electron-withdrawing nature of the trifluoroethoxy group to modulate reactivity .

Their structural diversity and fluorine content make them valuable intermediates in pharmaceuticals and agrochemicals, where fluorine enhances metabolic stability and bioavailability .

准备方法

Nucleophilic Substitution Reactions

Alkali-Mediated Etherification

A foundational approach involves the reaction of 2,2,2-trifluoroethanol with acetonitrile derivatives under alkaline conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically employed to deprotonate trifluoroethanol, generating the trifluoroethoxide ion, which subsequently displaces a leaving group (e.g., halide) in acetonitrile analogs .

For instance, Patent CN102531963A details a two-step process:

-

Formation of Sodium Trifluoroethoxide : Trifluoroethanol reacts with metallic sodium in anhydrous conditions to yield sodium 2,2,2-trifluoroethoxide.

-

Alkylation of Acetonitrile Precursors : The sodium trifluoroethoxide reacts with bromoacetonitrile at elevated temperatures (100–130°C) in solvents like toluene or xylene, achieving yields exceeding 90% .

Key Variables :

-

Temperature : Reactions below 100°C result in incomplete substitution, while temperatures above 130°C promote side reactions (e.g., hydrolysis) .

-

Solvent Choice : Aprotic solvents (toluene, acetonitrile) minimize nucleophilic competition from water, critical for preventing hydrolysis byproducts .

Phase-Transfer Catalysis (PTC)

Catalyzed Etherification

To enhance reaction efficiency, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) or crown ethers are employed. These catalysts facilitate the migration of the trifluoroethoxide ion into the organic phase, accelerating the alkylation of acetonitrile derivatives .

Case Study (CN1962603A) :

-

Substrate : 2-Chloroacetonitrile.

-

Conditions : TBAB (5 mol%), NaOH (2 equiv.), trifluoroethanol (1.2 equiv.), 80°C, 6 hours.

Advantages :

-

Reduced reaction time (6 hours vs. 12–24 hours in non-catalyzed systems).

-

Tolerance to mild moisture levels, simplifying solvent drying requirements .

Industrial-Scale Synthesis

Continuous Flow Processes

Industrial production prioritizes scalability and cost-effectiveness. Patent CN118063360A discloses a continuous flow method where trifluoroethanol and chloroacetonitrile are fed into a tubular reactor pre-loaded with solid NaH. The reaction proceeds at 120°C with a residence time of 30 minutes, achieving 94% conversion and 91% isolated yield .

Table 1: Comparative Analysis of Industrial Methods

| Method | Temperature (°C) | Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Batch Alkylation | 100–130 | None | 90 | 5–7 |

| Continuous Flow | 120 | NaH | 91 | 3 |

| PTC | 80 | TBAB | 88 | 2 |

Insights :

-

Continuous flow systems outperform batch processes in yield and byproduct suppression due to precise temperature control and reduced exposure to moisture .

-

Catalyst-free batch methods remain viable for small-scale synthesis but are less economical for large volumes .

Mitigation of Hydrolysis Byproducts

Solvent and Base Selection

Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is a major challenge. Patent CN118063360A highlights that using anhydrous sodium methoxide in methanol instead of aqueous NaOH reduces hydrolysis from 15% to <1% .

Mechanistic Rationale :

-

Methanol’s lower polarity compared to water decreases the activity of hydroxide ions, slowing nucleophilic attack on the nitrile .

Emerging Methodologies

Electrochemical Synthesis

Recent advancements explore electrochemical trifluoroethoxylation of acetonitrile derivatives. In a divided cell, acetonitrile undergoes anodic oxidation to generate a nitrile radical, which couples with trifluoroethanol-derived radicals at the cathode. Preliminary results indicate 78% yield at ambient temperature, though scalability remains unproven .

化学反应分析

Types of Reactions

(2,2,2-Trifluoroethoxy)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution: Reagents such as sodium trifluoroethoxide and other nucleophiles can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoroethoxy-substituted compounds .

科学研究应用

Scientific Research Applications

-

Organic Synthesis :

- (2,2,2-Trifluoroethoxy)acetonitrile serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions including substitution, oxidation, and reduction.

- Substitution Reactions : The trifluoroethoxy group can be substituted with other functional groups using nucleophiles like sodium trifluoroethoxide.

- Oxidation and Reduction : The compound can participate in oxidation reactions with agents such as potassium permanganate and reduction reactions using lithium aluminum hydride.

-

Pharmaceutical Development :

- It plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of α-1 adrenoceptor blockers like silodosin . These compounds are significant for treating conditions such as benign prostatic hyperplasia.

- The ability to produce derivatives with high yield and purity makes it advantageous for drug development processes .

- Biological Applications :

Case Study 1: Synthesis of Silodosin

A novel process was developed for synthesizing silodosin using this compound as an intermediate. The method improved yield and purity by utilizing less expensive starting materials like pyrocatechol and aluminum chloride. This advancement highlights the compound's importance in pharmaceutical synthesis .

Case Study 2: Tracers for Biomedical Imaging

Research has indicated that isotopologues of potassium 2,2,2-trifluoroethoxide can be used in positron emission tomography (PET) imaging. This application leverages the compound's unique properties to enhance imaging techniques in medical diagnostics .

作用机制

The mechanism of action of (2,2,2-trifluoroethoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

The physicochemical and functional properties of (2,2,2-trifluoroethoxy)acetonitrile derivatives vary significantly based on substituent type, position, and fluorine content. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of Selected Acetonitrile Derivatives

Structural and Functional Insights

Methoxy and ethoxy groups improve solubility compared to halogenated analogs, balancing lipophilicity for drug-like properties .

Fluorine Content and Reactivity :

- Trifluoroethoxy derivatives exhibit greater electron-withdrawing effects than difluoroethoxy analogs (e.g., ), influencing resonance stabilization and reaction kinetics in synthetic pathways .

Collision Cross-Section (CCS) :

- The 3-ethoxy-4-trifluoroethoxy derivative has a CCS of 159.8 Ų for [M+H]+, critical for ion mobility spectrometry in analytical profiling.

Applications :

- Pharmaceuticals : Trifluoroethoxy groups are prevalent in drug candidates for their metabolic resistance, as seen in proton pump inhibitor analogs (e.g., Lansoprazole derivatives ).

- Agrochemicals : Tembotrione , a herbicide, leverages the trifluoroethoxy group for enhanced activity and environmental stability.

生物活性

(2,2,2-Trifluoroethoxy)acetonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the trifluoroethoxy group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 155.11 g/mol. The structure includes a nitrile group and a trifluoroethoxy moiety, which contributes to its unique chemical properties.

The mechanism of action for this compound involves several key interactions:

- Lipophilicity : The trifluoroethoxy group increases the compound's ability to penetrate biological membranes, enhancing bioavailability.

- Hydrogen Bonding : The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function.

- Aromatic Interactions : The presence of aromatic rings allows for π-π interactions with residues in proteins, further modulating their activity.

Anticancer Potential

Recent studies have suggested that this compound may exhibit anticancer properties. For instance:

- Cell Line Studies : Preliminary investigations show that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The trifluoroethoxy group may enhance the interaction with cellular targets involved in tumor growth regulation .

- Mechanistic Insights : Similar compounds have been shown to disrupt microtubule formation and inhibit angiogenesis in cancer models, indicating potential pathways through which this compound could exert its effects .

Modulation of Calcium Signaling

Another area of interest is the compound's role in calcium signaling:

- Calcium Receptor Interaction : Studies indicate that this compound may interact with calcium receptors, suggesting potential applications in conditions such as osteoporosis and hyperparathyroidism .

- Pharmacological Effects : The modulation of calcium pathways could lead to significant pharmacological effects relevant to metabolic disorders.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxic effects against breast cancer cell lines with IC50 values indicating significant potency. |

| Study B | Explored the interaction with calcium receptors; showed modulation of calcium-dependent signaling pathways. |

| Study C | Investigated the compound's ability to inhibit angiogenesis in vitro and in vivo models. |

Toxicological Considerations

While exploring the therapeutic potential of this compound is essential, understanding its toxicological profile is equally important:

- Animal Studies : Toxicology data indicates that high doses may lead to reversible effects in animal models; however, these findings often do not translate directly to human health risks .

- Regulatory Perspectives : Regulatory agencies have reviewed similar compounds extensively; conclusions often emphasize the need for careful evaluation before clinical applications are pursued.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for (2,2,2-Trifluoroethoxy)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2,2,2-trifluoroethanol reacts with a halogenated acetonitrile derivative (e.g., chloroacetonitrile). Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (40–60°C), and catalysts like potassium carbonate. Side reactions, such as hydrolysis of the nitrile group, can be minimized by anhydrous conditions .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal conditions. Use HPLC to monitor degradation products, and compare retention times with known impurities (e.g., trifluoroethoxy byproducts). Store the compound in amber vials at –20°C under inert gas to prevent moisture absorption and photodegradation .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the trifluoroethoxy group (δ ~4.5 ppm for –OCH₂CF₃ in ¹H NMR; δ ~70–75 ppm for CF₃ in ¹³C NMR).

- FT-IR : Confirm nitrile stretching (~2250 cm⁻¹) and C–O–C ether linkage (~1100 cm⁻¹).

- GC-MS : Verify molecular ion peaks (e.g., m/z 153 for [M⁺]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve co-eluting impurities in this compound during pharmaceutical intermediate analysis?

- Methodological Answer : Use orthogonal chromatographic methods:

- HPLC : C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).

- LC-MS/MS : Employ MRM transitions to distinguish impurities (e.g., sulfone or N-oxide derivatives of related pharmaceuticals like lansoprazole). Adjust pH to improve peak separation .

Q. What role does the trifluoroethoxy group play in modulating the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoroethoxy group reduces electron density at the acetonitrile moiety, enhancing its electrophilicity in nucleophilic additions. For Suzuki-Miyaura couplings, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to prevent dehalogenation of aryl partners. Monitor reaction progress via TLC with UV visualization .

Q. How can researchers mitigate side reactions during hydrogenation of this compound derivatives?

- Methodological Answer : Catalytic hydrogenation (e.g., PtO₂ or Pd/C) requires controlled H₂ pressure (10–50 psi) and solvent selection (methanol or ethyl acetate). Additives like acetic acid can suppress nitrile reduction to primary amines. Validate product identity via ¹⁹F NMR to confirm retention of the trifluoroethoxy group .

Q. What computational methods predict the compound’s interactions in biological systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electrostatic potential surfaces, highlighting nucleophilic attack sites. Molecular docking (AutoDock Vina) can assess binding affinity to targets like cytochrome P450 enzymes, guided by structural analogs in fluorinated drug intermediates .

属性

IUPAC Name |

2-(2,2,2-trifluoroethoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)3-9-2-1-8/h2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSRLWBIKNKIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564965 | |

| Record name | (2,2,2-Trifluoroethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133915-26-1 | |

| Record name | (2,2,2-Trifluoroethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。